2-Undecanone: A Comprehensive Technical Overview
2-Undecanone: A Comprehensive Technical Overview
Introduction
2-Undecanone, a saturated methyl ketone, is a naturally occurring organic compound found in various plants and is also synthesized for commercial applications. This technical guide provides an in-depth overview of 2-Undecanone, covering its chemical identity, physicochemical properties, synthesis, and biological activities, with a focus on its relevance to researchers, scientists, and drug development professionals.
Chemical Identification
The Chemical Abstracts Service (CAS) has assigned the number 112-12-9 to 2-Undecanone.[1][2][3][4][5] It is recognized by a variety of synonyms across different applications and contexts.
Table 1: Synonyms of 2-Undecanone
| Synonym | Reference(s) |
| Methyl nonyl ketone | [1][5][6][7] |
| Undecan-2-one | [1][5][8] |
| 2-Hendecanone | [1][5] |
| Rue ketone | [5][8] |
| Ketone, methyl nonyl | [1][5] |
| Nonyl methyl ketone | [1][5] |
| MGK Dog & Cat Repellent | [1] |
| IBI-246 | [7][8] |
| BioUD | [3] |
Physicochemical Properties
2-Undecanone is a colorless to slightly yellow, oily liquid with a characteristic floral, fruity odor.[5][6] Its key physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of 2-Undecanone
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂O | [1][2][7] |
| Molecular Weight | 170.29 g/mol | [1][2] |
| Melting Point | 11-13 °C | [6][9] |
| Boiling Point | 231-232 °C | [6][9] |
| Density | 0.825 g/mL at 25 °C | [6][9] |
| Vapor Pressure | <1 mmHg at 20 °C | [6][9] |
| Vapor Density | 5.9 (vs air) | [5][6] |
| Flash Point | 89 °C (closed cup) | [5][9] |
| Solubility | Insoluble in water; Soluble in organic solvents.[6][7][8] | |
| Refractive Index (n²⁰/D) | 1.43 | [6] |
Synthesis and Reactions
Synthesis: 2-Undecanone can be obtained through several synthetic routes:
-
Oxidation of 2-Undecanol: A common method involves the oxidation of the corresponding secondary alcohol, 2-undecanol.[6]
-
From Decanoic Acid and Acetic Acid: This synthesis occurs by heating decanoic acid and acetic acid over thorium oxide at 450°C.[6]
-
Isolation from Natural Sources: It can be isolated from essential oils, such as oil of rue, through fractional distillation.[7][10][11] However, this method is not of significant commercial importance.[6]
-
Dry Distillation of Calcium Salts: Another method involves the dry distillation of calcium acetate and calcium caprylate.[10][11]
Reactions: As a methyl ketone, 2-undecanone undergoes the haloform reaction in the presence of a base and a halogen. For instance, its reaction with sodium hypochlorite yields sodium decanoate, chloroform, and sodium hydroxide.[7][8]
Experimental Protocols
Quantification of 2-Undecanone in Biological Samples using Gas Chromatography (GC)
This protocol provides a general framework for the quantification of 2-undecanone in samples such as milk, based on methods cited in the literature.[6][9]
-
Sample Preparation (Solid-Phase Microextraction - SPME):
-
A known volume of the liquid sample (e.g., milk) is placed in a sealed vial.
-
An internal standard is added to the sample.
-
The sample is heated and agitated to promote the release of volatile compounds.
-
An SPME fiber is exposed to the headspace above the sample for a defined period to adsorb the volatile analytes, including 2-undecanone.
-
-
Gas Chromatography (GC) Analysis:
-
Injector: The SPME fiber is inserted into the heated GC injector, where the adsorbed analytes are thermally desorbed onto the analytical column.
-
Column: A non-polar capillary column is typically used for the separation of volatile compounds.
-
Oven Program: A temperature gradient is applied to the oven to separate the compounds based on their boiling points and interactions with the stationary phase.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Detection (Mass Spectrometry - MS):
-
The separated compounds are introduced into a mass spectrometer.
-
The molecules are ionized (e.g., by electron ionization) and fragmented.
-
The mass-to-charge ratio of the resulting ions is measured, providing a unique mass spectrum for each compound.
-
-
Quantification:
-
The concentration of 2-undecanone is determined by comparing the peak area of the analyte to that of the internal standard and a calibration curve generated from analytical standards of known concentrations.
-
Caption: Workflow for the quantification of 2-Undecanone.
Biological Activity and Applications
2-Undecanone exhibits a range of biological activities and has several applications:
-
Insect and Animal Repellent: Due to its strong odor, it is a key active ingredient in insect and animal repellents, particularly for dogs and cats.[6][7][8] It is considered a safer alternative to DEET.[6]
-
Flavor and Fragrance: It is used in the perfumery and flavoring industries, contributing to notes in some synthetic essential oils, soaps, detergents, and perfumes.[4][6]
-
Modulation of Neutrophil Activity: Research has shown that 2-undecanone derived from Pseudomonas aeruginosa can modulate the activity of neutrophils. It initially activates neutrophils through a Gαi-phospholipase C pathway but subsequently inhibits their bactericidal activity by inducing apoptosis.[12] This suggests a mechanism by which the bacterium may evade the host's immune response.[12]
-
Antitumor Potential: It has been observed to have an inhibitory effect on lung tumorigenesis.[13]
Signaling Pathway of 2-Undecanone in Neutrophils
The following diagram illustrates the proposed signaling pathway by which 2-undecanone modulates neutrophil activity.
Caption: Proposed signaling pathway of 2-Undecanone in neutrophils.
References
- 1. 2-Undecanone [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-undecanone, 112-12-9 [thegoodscentscompany.com]
- 5. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Undecanone | 112-12-9 [chemicalbook.com]
- 7. 2-Undecanone - Wikipedia [en.wikipedia.org]
- 8. hmdb.ca [hmdb.ca]
- 9. 2-Undecanone analytical standard 112-12-9 [sigmaaldrich.com]
- 10. 2-Undecanone synthesis - chemicalbook [chemicalbook.com]
- 11. 2-Undecanone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 12. 2-Undecanone derived from Pseudomonas aeruginosa modulates the neutrophil activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Undecanone | TargetMol [targetmol.com]
